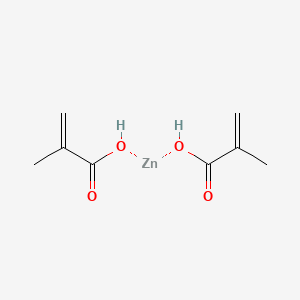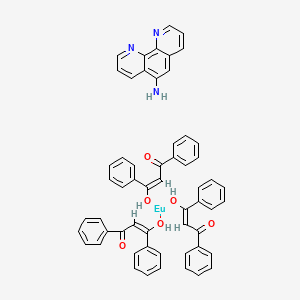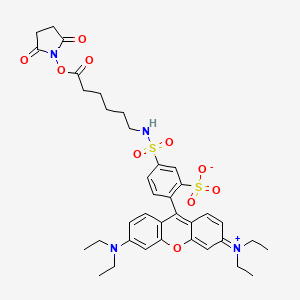![molecular formula C16H26O2 B12059482 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol CAS No. 1173022-57-5](/img/structure/B12059482.png)
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Octylphenol-3,5-d2 monoethoxylate solution: is an isotopically labeled standard used for the analysis of mono and di-ethoxylates of nonylphenol and octylphenol in environmental samples. This compound is particularly useful in solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Octylphenol-3,5-d2 monoethoxylate involves the ethoxylation of 4-tert-octylphenol. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the selective formation of the monoethoxylate product .
Industrial Production Methods: In industrial settings, the production of 4-tert-Octylphenol-3,5-d2 monoethoxylate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-tert-Octylphenol-3,5-d2 monoethoxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding phenolic acids.
Reduction: Formation of alkylphenols.
Substitution: Formation of alkyl ethers.
Applications De Recherche Scientifique
4-tert-Octylphenol-3,5-d2 monoethoxylate is widely used in scientific research, including:
Chemistry: As an analytical standard for the quantification of ethoxylates in environmental samples.
Biology: Studying the effects of alkylphenols on biological systems.
Medicine: Investigating the potential endocrine-disrupting effects of alkylphenols.
Industry: Used in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 4-tert-Octylphenol-3,5-d2 monoethoxylate involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking natural hormones, leading to altered cellular signaling pathways. The compound primarily targets estrogen receptors, leading to changes in gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
- Nonylphenol ethoxylates
- Octylphenol ethoxylates
- 4-tert-Octylphenol diethoxylate
Comparison: 4-tert-Octylphenol-3,5-d2 monoethoxylate is unique due to its isotopic labeling, which allows for precise analytical measurements. Compared to nonylphenol and octylphenol ethoxylates, it offers better stability and specificity in analytical applications .
Propriétés
Numéro CAS |
1173022-57-5 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
2-[3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6D,7D |
Clé InChI |
JYCQQPHGFMYQCF-QFIQSOQBSA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])OCCO |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)


